
Ertapenem-d4 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ertapenem-d4 (disodium) is a deuterium-labeled form of Ertapenem (disodium), a carbapenem antibiotic. This compound is used primarily for scientific research purposes, particularly in the study of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise tracking and quantification during analytical procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem-d4 (disodium) involves the incorporation of deuterium atoms into the Ertapenem molecule. This process typically includes the deprotection and extraction of a polar organic solution containing a crude mono-protected intermediate . The reaction conditions often require controlled environments to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Ertapenem-d4 (disodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the integrity of the deuterium labeling and ensure the compound’s efficacy for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ertapenem-d4 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ertapenem-d4 (disodium) is widely used in scientific research, particularly in:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify potential metabolites.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: It helps in understanding the interactions between drugs and biological systems, aiding in the development of new therapeutic agents.
Mécanisme D'action
Ertapenem-d4 (disodium) exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, Ertapenem-d4 (disodium) disrupts the formation of the bacterial cell wall, leading to cell lysis and death . The deuterium labeling does not alter the compound’s mechanism of action but allows for more precise tracking in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meropenem: Similar to Ertapenem, but with a slightly different spectrum of activity and pharmacokinetic profile.
Doripenem: Another carbapenem with a broad spectrum of activity, often used in severe infections.
Uniqueness of Ertapenem-d4 (disodium)
Ertapenem-d4 (disodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Propriétés
Formule moléculaire |
C22H25N3Na2O7S |
|---|---|
Poids moléculaire |
525.5 g/mol |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/t9-,10-,13+,14+,15-,16-;;/m1../s1/i3D,4D,5D,6D;; |
Clé InChI |
ICBBVMASSIBEJY-HZCFKPICSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])NC(=O)[C@@H]2C[C@@H](CN2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O)[2H])C(=O)O)[2H].[Na].[Na] |
SMILES canonique |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



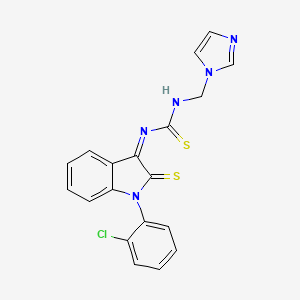


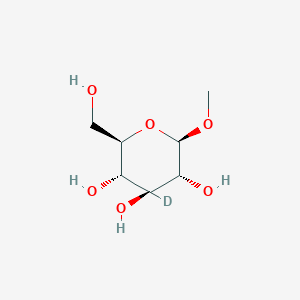
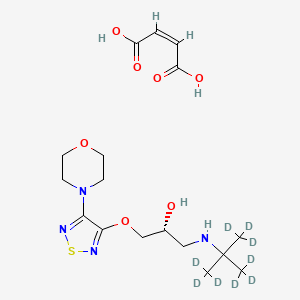
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
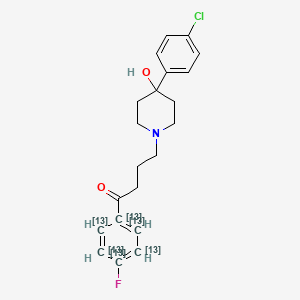
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
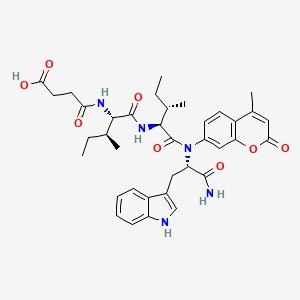
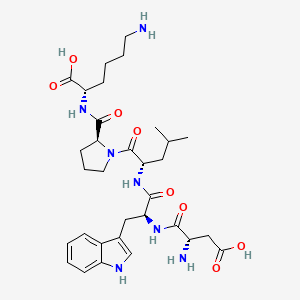
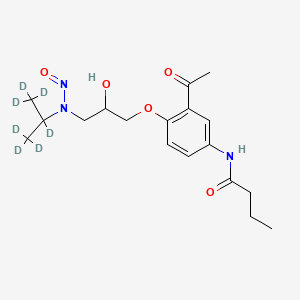
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
